An In-depth Technical Guide to 1-(4-Bromo-3-nitrophenyl)propan-1-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(4-Bromo-3-nitrophenyl)propan-1-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-3-nitrophenyl)propan-1-one, a substituted aromatic ketone, represents a class of highly functionalized molecules that serve as versatile building blocks in modern organic synthesis. Its unique arrangement of a bromo, a nitro, and a propanoyl group on a phenyl ring offers multiple reaction sites, making it a valuable precursor for the synthesis of complex chemical entities. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications in medicinal chemistry and materials science.
Chemical Identity and Physical Properties
The fundamental identification and key physical characteristics of 1-(4-Bromo-3-nitrophenyl)propan-1-one are summarized below. These properties are essential for its handling, storage, and use in synthetic procedures.
| Property | Value | Source |
| CAS Number | 101860-83-7 | [1] |
| Molecular Formula | C₉H₈BrNO₃ | [1] |
| Molecular Weight | 258.07 g/mol | [1] |
| Appearance | Pale yellow to white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Synthesis of 1-(4-Bromo-3-nitrophenyl)propan-1-one
The most direct and common method for the synthesis of 1-(4-Bromo-3-nitrophenyl)propan-1-one is the Friedel-Crafts acylation of 1-bromo-2-nitrobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The nitro group is a meta-director, and the bromo group is an ortho-, para-director. In this case, the directing effects of both substituents favor acylation at the position para to the bromo group and meta to the nitro group.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, activates the propanoyl chloride to form a highly electrophilic acylium ion. The aromatic ring of 1-bromo-2-nitrobenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Finally, a proton is eliminated from the ring to restore aromaticity, yielding the desired product.[2][3]
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for similar Friedel-Crafts acylation reactions.[2][3] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.
Materials:
-
1-Bromo-2-nitrobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Add propanoyl chloride (1.05 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
Addition of Aromatic Substrate: Dissolve 1-bromo-2-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group of the propanoyl moiety.
-
Aromatic Region (δ 7.5 - 8.5 ppm): Three signals corresponding to the three protons on the aromatic ring. The proton ortho to the carbonyl group and meta to the nitro group would likely appear as a doublet. The proton ortho to the bromo group and meta to the carbonyl group would also be a doublet, and the proton ortho to both the bromo and nitro groups would appear as a doublet of doublets.
-
Ethyl Group:
-
A quartet around δ 3.0-3.2 ppm for the two methylene protons (-CH₂-), split by the adjacent methyl protons.
-
A triplet around δ 1.1-1.3 ppm for the three methyl protons (-CH₃), split by the adjacent methylene protons.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 195-200 ppm.
-
Aromatic Carbons: Six signals in the range of δ 120-150 ppm. The carbons attached to the bromo and nitro groups will have characteristic chemical shifts.
-
Aliphatic Carbons: Two signals for the ethyl group, with the methylene carbon (-CH₂-) appearing around δ 30-35 ppm and the methyl carbon (-CH₃) around δ 8-12 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.
-
C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.
-
N-O Stretch (Nitro group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Molecular Ion (M⁺): Peaks at m/z 257 and 259.
-
Key Fragmentation Patterns:
-
Loss of the ethyl group ([M-29]⁺) leading to peaks at m/z 228 and 230.
-
Formation of the acylium ion ([C₇H₃BrNO₂]⁺) through cleavage of the bond between the carbonyl carbon and the ethyl group.
-
Applications in Research and Drug Development
1-(4-Bromo-3-nitrophenyl)propan-1-one is a valuable intermediate due to its trifunctional nature, which allows for a variety of subsequent chemical transformations.
Synthetic Utility
The presence of the bromo, nitro, and ketone functionalities on the aromatic ring allows for selective and sequential reactions, making it a versatile scaffold for building more complex molecules.
Caption: Potential Synthetic Transformations.
-
Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of various aryl, alkynyl, and amino groups.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation.
-
Modification of the Ketone: The propanoyl group can undergo a wide range of reactions typical of ketones, including reduction to a secondary alcohol, conversion to an alkene via the Wittig reaction, or reductive amination to form a new amine.
Potential in Medicinal Chemistry
Substituted bromo-nitro-aromatic compounds are important pharmacophores and intermediates in the synthesis of various biologically active molecules. The functionalities present in 1-(4-Bromo-3-nitrophenyl)propan-1-one make it a promising starting material for the development of novel therapeutic agents. The bromo-phenyl moiety is a common feature in many approved drugs, and the nitro group can be a precursor to an amino group, which is prevalent in a vast number of pharmaceuticals. The ketone can be modified to introduce further diversity and to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Safety and Handling
As with any chemical, 1-(4-Bromo-3-nitrophenyl)propan-1-one should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(4-Bromo-3-nitrophenyl)propan-1-one is a strategically functionalized molecule with significant potential as a building block in organic synthesis. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The presence of three distinct and reactive functional groups provides a platform for the generation of a diverse library of complex molecules for applications in drug discovery, materials science, and agrochemical research. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile chemical intermediate.
References
-
PubChem. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Chemsrc. 1-(4-bromo-3-nitrophenyl)propan-1-one. [Link]
-
PubChem. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
-
IJARSCT. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]
-
Brainly. Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]
-
SIELC Technologies. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. [Link]
-
Gauth. Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES. [Link]
-
Stack Exchange. Organic Chemistry Aromatic synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1-bromo-3-(4-phenylphenyl)benzene in Chemical Synthesis. [Link]
-
NIH. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]
-
Chegg. Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]
- Google Patents. Process for producing 1-bromo-4-phenylbutane.
